8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride
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Overview
Description
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is a flavanone derivative known for its multiple hydroxyl groups and a diethylaminomethyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a flavanone backbone, which is then functionalized with hydroxyl groups at specific positions.
Introduction of Diethylaminomethyl Group: The diethylaminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylaminomethyl moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone backbone can be reduced to form corresponding alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the diethylaminomethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, which can be studied for its effects on cellular oxidative stress.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as UV protection or antimicrobial activity.
Mechanism of Action
The mechanism of action of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dihydrotricetin: A pentahydroxyflavanone with similar hydroxylation patterns.
Quercetin: Another flavonoid with multiple hydroxyl groups, known for its antioxidant properties.
Kaempferol: A flavonol with a similar structure but different substitution pattern.
Uniqueness
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is unique due to the presence of the diethylaminomethyl group, which can enhance its solubility and bioavailability compared to other flavonoids. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
57355-29-0 |
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Molecular Formula |
C20H24ClNO7 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-8-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H23NO7.ClH/c1-3-21(4-2)9-11-13(23)8-15(25)16-17(26)18(27)19(28-20(11)16)10-5-6-12(22)14(24)7-10;/h5-8,18-19,22-25,27H,3-4,9H2,1-2H3;1H |
InChI Key |
WFDANDDNYRCWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O.[Cl-] |
Origin of Product |
United States |
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